

In-Depth Technical Guide: Solubility of Boc-D-Glu-OBzl

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Compound of Interest

Compound Name: **Boc-D-Glu-OBzl**

Cat. No.: **B558522**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N- α -tert-Butoxycarbonyl-D-glutamic acid α -benzyl ester (**Boc-D-Glu-OBzl**), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this compound is critical for optimizing reaction conditions, ensuring efficient coupling, and preventing aggregation during peptide synthesis.

Physicochemical Properties

Boc-D-Glu-OBzl is a protected amino acid derivative with the following properties:

- Molecular Formula: $C_{17}H_{23}NO_6$ ^[1]
- Molecular Weight: 337.37 g/mol ^{[1][2]}
- Appearance: White to off-white powder^[2]
- General Solubility: As a protected amino acid, **Boc-D-Glu-OBzl** is generally sparingly soluble in water but exhibits high solubility in common organic solvents used in peptide synthesis.^[3] The presence of the benzyl ester group can enhance its solubility and stability in various formulations.^[4]

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for **Boc-D-Glu-OBzl** in various solvents. It is important to note that comprehensive quantitative data for this specific compound is not readily available in the public domain. The provided data is a compilation of published values and estimations based on the solubility of structurally similar compounds, such as its L-enantiomer and other protected amino acids.

Solvent	Abbreviation	Type	Quantitative Solubility (at ambient temperature)	Qualitative Solubility	Source
N,N-Dimethylformamide	DMF	Polar Aprotic	~168.7 mg/mL (1 mmole in 2 mL)	Clearly Soluble	[2]
Dimethyl sulfoxide	DMSO	Polar Aprotic	≥ 100 mg/mL (for L-enantiomer)	Soluble	
N-Methyl-2-pyrrolidone	NMP	Polar Aprotic	High (estimated)	Soluble	[5]
Dichloromethane	DCM	Chlorinated	Moderate to High (estimated)	Soluble	[5]
Chloroform	CHCl ₃	Chlorinated	Soluble (for L-enantiomer)	Soluble	
Methanol	MeOH	Polar Protic	Soluble	Soluble	
Ethanol	EtOH	Polar Protic	Moderately Soluble (estimated)	Soluble	
Acetonitrile	ACN	Polar Aprotic	Soluble (estimated)	Soluble	
Tetrahydrofuran	THF	Ether	Sparingly Soluble (estimated)	Sparingly Soluble	
Ethyl Acetate	EtOAc	Ester	Sparingly Soluble	Sparingly Soluble	

(estimated)

Water	H ₂ O	Polar Protic	Very Low	Sparingly Soluble	[3]
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Experimental Protocol: Determination of Equilibrium Solubility

This section outlines a detailed methodology for determining the equilibrium solubility of **Boc-D-Glu-OBzI** in a given solvent, adapted from standard protocols for small molecules.

Objective: To accurately quantify the maximum concentration of **Boc-D-Glu-OBzI** that can be dissolved in a specific solvent at a defined temperature to reach equilibrium.

Materials and Equipment:

- **Boc-D-Glu-OBzI** (powder)
- Selected solvent (analytical grade)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or rotator with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes

Procedure:

- Preparation of Standard Solutions:

- Accurately weigh a known amount of **Boc-D-Glu-OBzl** and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
- Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

• Sample Preparation and Equilibration:

- Add an excess amount of **Boc-D-Glu-OBzl** to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
- Seal the vials to prevent solvent evaporation.
- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
- Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test different time points to ensure equilibrium has been reached.

• Sample Processing:

- After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Centrifuge the vials to further separate the undissolved solid from the supernatant.
- Carefully withdraw a known volume of the clear supernatant using a syringe.
- Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

• Quantification by HPLC:

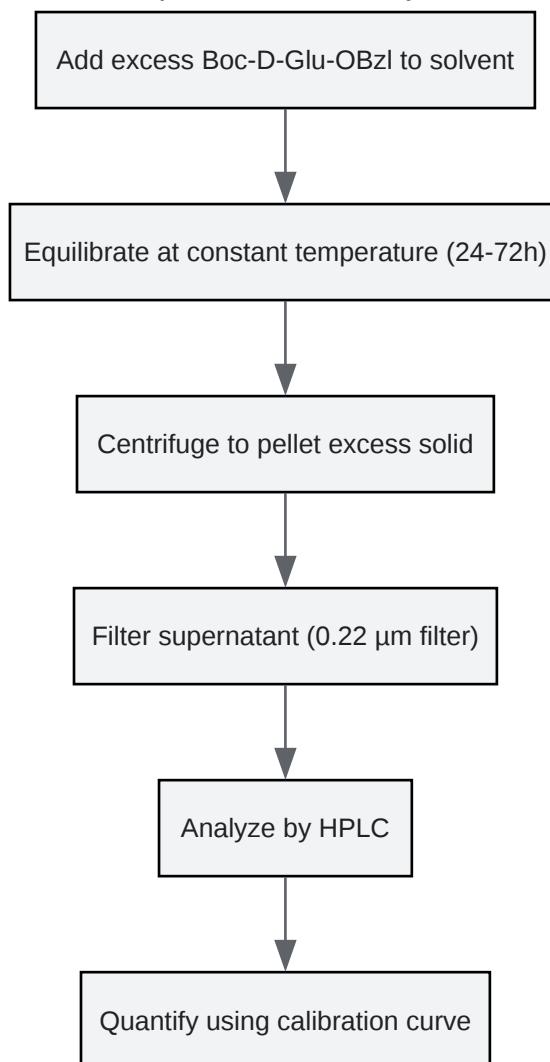
- Analyze the standard solutions by HPLC to generate a calibration curve of peak area versus concentration.
- Analyze the filtered sample solution under the same HPLC conditions.

- Determine the concentration of **Boc-D-Glu-OBzl** in the sample by interpolating its peak area from the calibration curve.
- Data Reporting:
 - The solubility is reported as the determined concentration, typically in mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow and Application

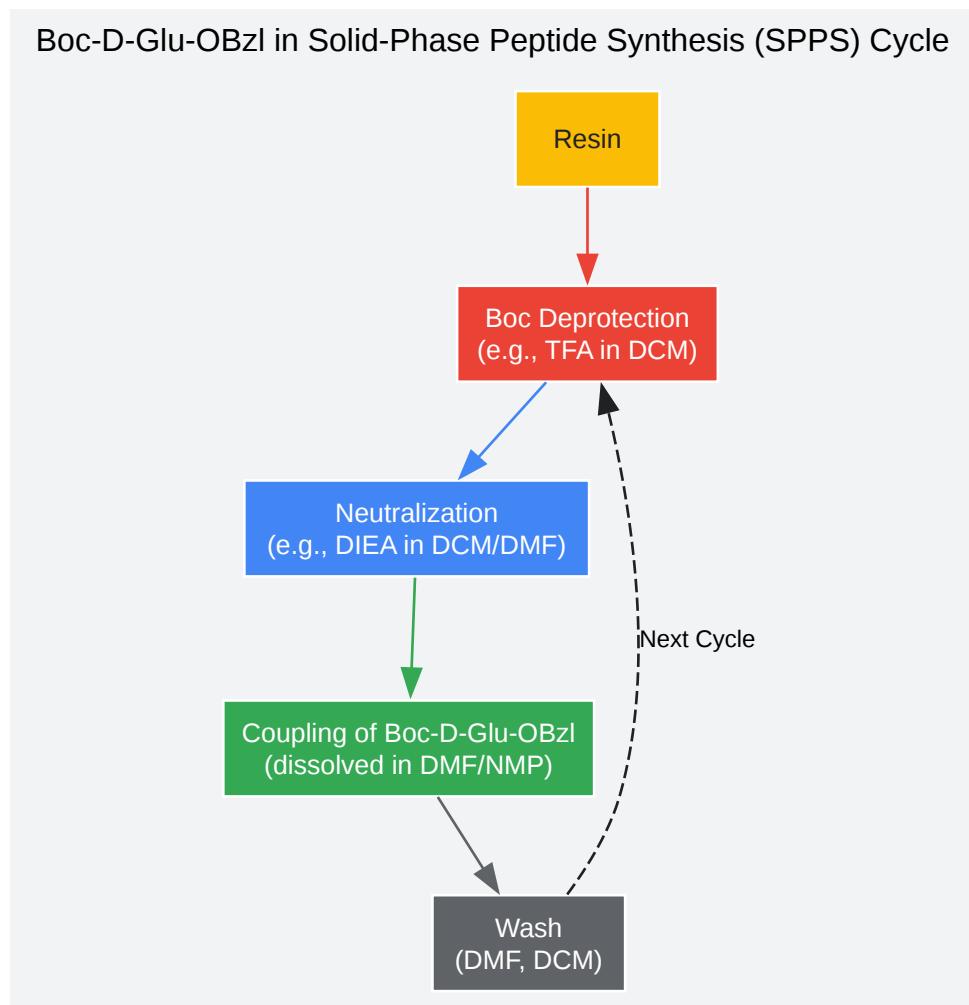
The following diagrams illustrate the experimental workflow for solubility determination and the logical steps in a typical application of **Boc-D-Glu-OBzl** in solid-phase peptide synthesis.

Workflow for Equilibrium Solubility Determination

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Caption: A generalized workflow for determining equilibrium solubility.

Boc-D-Glu-OBzl in Solid-Phase Peptide Synthesis (SPPS) Cycle



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